B-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

B-1, also known as thiamine, is a water-soluble vitamin that plays a crucial role in the metabolism of carbohydrates, amino acids, and fatty acids. It is an essential nutrient that is required for the proper functioning of the nervous system, muscles, and heart. Thiamine deficiency can lead to a number of serious health problems, including beriberi, Wernicke-Korsakoff syndrome, and other neurological disorders.

Mecanismo De Acción

Thiamine functions as a coenzyme in several metabolic pathways, including the conversion of pyruvate to acetyl-CoA, which is essential for the production of energy in cells. Thiamine also plays a role in the synthesis of neurotransmitters, such as acetylcholine, which is important for the proper functioning of the nervous system.

Biochemical and Physiological Effects

Thiamine deficiency can lead to a number of biochemical and physiological effects, including decreased energy production, impaired neurotransmitter synthesis, and oxidative stress. Thiamine supplementation has been shown to improve glucose metabolism, reduce oxidative stress, and improve cognitive function in patients with Alzheimer's disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Thiamine is a commonly used nutrient in lab experiments, and its advantages include its water solubility, low toxicity, and relatively low cost. However, B-1 can be difficult to work with due to its instability in acidic environments and its sensitivity to light and heat.

Direcciones Futuras

There are several areas of future research related to B-1, including its role in the prevention and treatment of neurological disorders, its effects on glucose metabolism, and its potential as a therapeutic agent in the treatment of cancer. Additional research is also needed to better understand the mechanisms of B-1 action and to develop more effective methods for B-1 supplementation.

Métodos De Síntesis

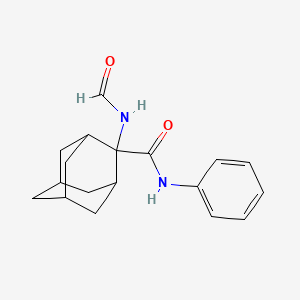

Thiamine is synthesized in plants and bacteria, but not in animals. The chemical structure of B-1 was first elucidated in 1936, and since then, several methods have been developed for its synthesis. One of the most common methods involves the condensation of 2-methyl-4-amino-5-hydroxymethyl-pyrimidine with 5-(2-hydroxyethyl)-4-methylthiazole.

Aplicaciones Científicas De Investigación

Thiamine has been the subject of extensive scientific research, and its role in human health has been well established. Studies have shown that B-1 deficiency is associated with a number of health problems, including cardiovascular disease, diabetes, Alzheimer's disease, and Parkinson's disease. Thiamine supplementation has been shown to improve glucose metabolism, reduce oxidative stress, and improve cognitive function in patients with Alzheimer's disease.

Propiedades

Número CAS |

11120-78-8 |

|---|---|

Fórmula molecular |

MgO3Zr |

Peso molecular |

0 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.